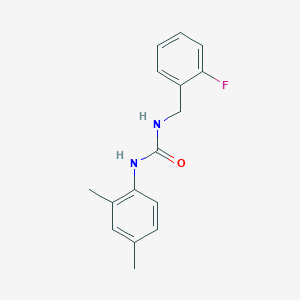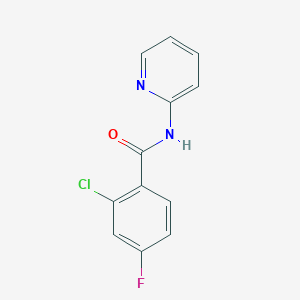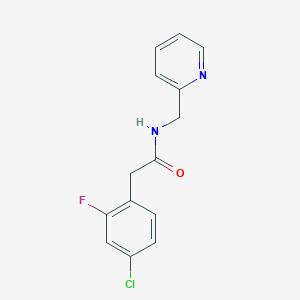
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches to compounds related to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate often involve multi-step reactions that build the complex structure from simpler precursors. For example, compounds with naphthyl and pyrrolidine components can be synthesized through various routes including cycloaddition reactions, condensation reactions, and functional group transformations. Techniques such as 1,3-dipolar cycloaddition have been utilized for the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles, showcasing the versatility of combining naphthyl and pyrrolidine units into complex molecules (Saravanan, Pushparaj, & Raghunathan, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Structural analyses reveal the arrangement of atoms within the molecule, the presence of functional groups, and intramolecular interactions such as hydrogen bonding. For instance, the crystal structure of related naphthyl-containing compounds has been determined, providing insight into the spatial arrangement and potential reactivity of these molecules (X. Tai, 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with naphthyl and pyrrolidine components can include cycloaddition, nucleophilic substitutions, and electrophilic additions. These reactions are influenced by the electronic and steric properties of the naphthyl and pyrrolidine units, allowing for the formation of a wide range of products with diverse functionalities. The reactivity of these compounds can be further modified through the introduction of substituents on the naphthyl or pyrrolidine rings, enabling the synthesis of molecules with tailored physical and chemical properties.
Physical Properties Analysis
The physical properties of compounds similar to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, such as solubility, melting point, and optical activity, are determined by their molecular structure. The presence of naphthyl and pyrrolidine units can confer specific physical characteristics, including solubility in organic solvents and the potential for optical activity in chiral molecules. For example, the synthesis of optically active organosilicon compounds with naphthyl components has been reported, highlighting the impact of molecular structure on the physical properties of these materials (Yuning Li & Y. Kawakami, 1998).
Propriétés
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-21(23-15-9-2-1-3-10-15)27-18-13-19(25)24(20(18)26)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,18H,13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSZIVJOBGPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthalen-1-yl-2,5-dioxo-pyrrolidin-3-yl)-1-phenyl-isothiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-[(diphenylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5494353.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)



![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)
![2-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5494468.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)